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molecular formula C10H9ClO3 B8693869 benzyl 3-chloro-3-oxopropanoate CAS No. 69479-87-4

benzyl 3-chloro-3-oxopropanoate

Cat. No. B8693869
M. Wt: 212.63 g/mol
InChI Key: GLYHCWJJSNQABQ-UHFFFAOYSA-N
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Patent
US07160902B2

Procedure details

To the solution of commercially available mono-benzyl malonate (Aldrich Chemical Co., Milwaukee, Wis.) (7.76 g, 40 mmol) in methylene chloride (100 mL) was added oxalyl chloride (14 mL, 160 mmol) followed by 3 drops of dimethylformamide. The reaction mixture was stirred at room temperature for 3 hours and concentrated in vacuo.
Quantity
7.76 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=[O:6])[CH2:2][C:3]([O-])=[O:4].C(Cl)(=O)C([Cl:18])=O>C(Cl)Cl.CN(C)C=O>[Cl:18][C:3](=[O:4])[CH2:2][C:1]([O:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:6]

Inputs

Step One
Name
Quantity
7.76 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC1=CC=CC=C1
Name
Quantity
14 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC(CC(=O)OCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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